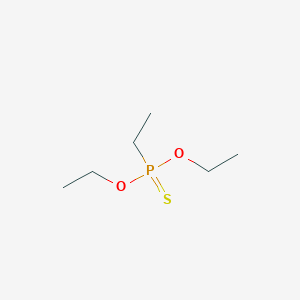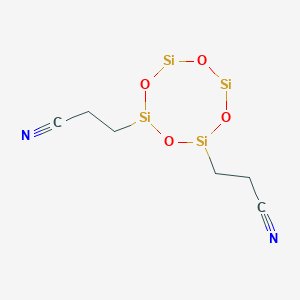![molecular formula C16H16Br2O2S B14743010 1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene CAS No. 2643-38-1](/img/structure/B14743010.png)
1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is a chemical compound with the molecular formula C16H16Br2O2S. It is known for its unique structure, which includes a sulfonyl group bridging two bromoethane-diyl groups, each attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with sulfonyl chloride and bromine under controlled conditions. The process generally includes:
Formation of the Sulfonyl Intermediate: Benzene is reacted with sulfonyl chloride in the presence of a catalyst such as aluminum chloride to form a sulfonyl chloride intermediate.
Bromination: The sulfonyl chloride intermediate is then reacted with bromine to introduce the bromoethane-diyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Hydroxyl Derivatives: Formed from nucleophilic substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Sulfide Derivatives: Produced through reduction reactions.
Applications De Recherche Scientifique
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene involves its interaction with molecular targets through its reactive bromo and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Sulfonylbis(1-chloroethane-2,1-diyl)]dibenzene: Similar structure but with chlorine atoms instead of bromine.
1,1’-[Sulfonylbis(1-fluoroethane-2,1-diyl)]dibenzene: Fluorine atoms replace the bromine atoms.
1,1’-[Sulfonylbis(1-iodoethane-2,1-diyl)]dibenzene: Iodine atoms instead of bromine.
Uniqueness
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. Bromine atoms are more reactive than chlorine or fluorine, making this compound particularly useful in reactions requiring high reactivity .
Propriétés
Numéro CAS |
2643-38-1 |
|---|---|
Formule moléculaire |
C16H16Br2O2S |
Poids moléculaire |
432.2 g/mol |
Nom IUPAC |
[1-bromo-2-(2-bromo-2-phenylethyl)sulfonylethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
DGFZIVSUZAVFBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
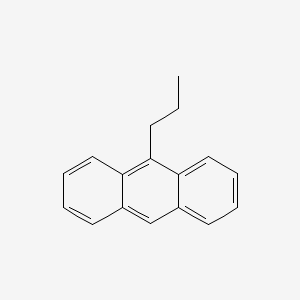

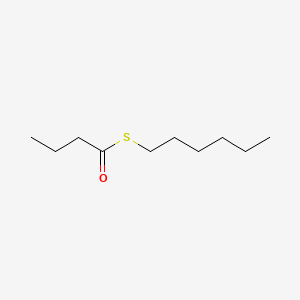
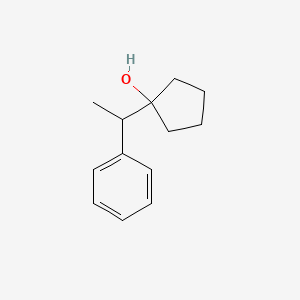
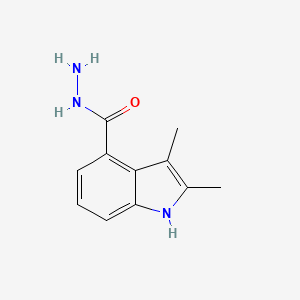


![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)


